molecular formula C5H12Cl2N2O4 B13383148 (2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride

(2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Cat. No.: B13383148
M. Wt: 235.06 g/mol
InChI Key: KDLOTWYWLLNSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral amino acid derivative. It is known for its role as a building block in the synthesis of various biologically active compounds. This compound is particularly significant in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral Ni(II) complexes to achieve asymmetric synthesis . The reaction conditions often include the use of specific solvents and temperature controls to maintain the integrity of the chiral centers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to separate and purify the enantiomers .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups into the molecule.

    Reduction: This reaction can be used to modify the existing functional groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include key metabolic or signaling pathways that are crucial for cellular function .

Properties

IUPAC Name

2,4-diaminopentanedioic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLOTWYWLLNSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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